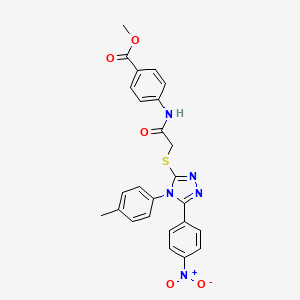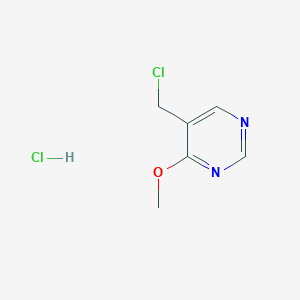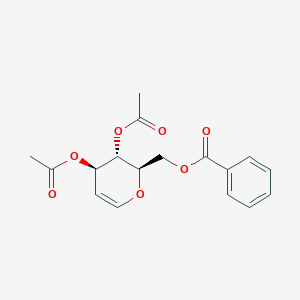
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal is a chemical compound with the molecular formula C17H18O7. It is a derivative of D-glucal, which is an unsaturated sugar derivative. This compound is characterized by the presence of acetyl and benzoyl groups attached to the glucal structure, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal typically involves the acetylation and benzoylation of D-glucal. One common method includes the following steps:
Acetylation: D-glucal is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the 3 and 4 positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It serves as a building block for the synthesis of glycosides and other biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal involves its ability to participate in various chemical reactions due to the presence of reactive acetyl and benzoyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to be transformed into a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-O-acetyl-D-glucal: Another acetylated derivative of D-glucal, used in similar applications.
3,4-Di-O-acetyl-6-deoxy-L-glucal: A deoxygenated analog with different reactivity and applications.
Uniqueness
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal is unique due to the presence of both acetyl and benzoyl groups, which provide distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical transformations makes it valuable in various fields of research and industry .
Propriétés
Formule moléculaire |
C17H18O7 |
|---|---|
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H18O7/c1-11(18)23-14-8-9-21-15(16(14)24-12(2)19)10-22-17(20)13-6-4-3-5-7-13/h3-9,14-16H,10H2,1-2H3/t14-,15-,16+/m1/s1 |
Clé InChI |
VIPPCINCFXHHBN-OAGGEKHMSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)COC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)OC1C=COC(C1OC(=O)C)COC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B15054099.png)
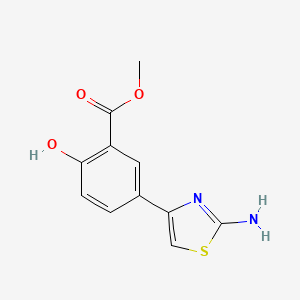

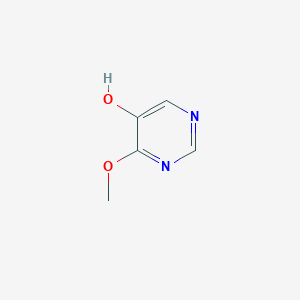
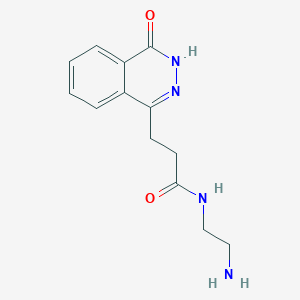
![6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B15054136.png)
![N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15054141.png)
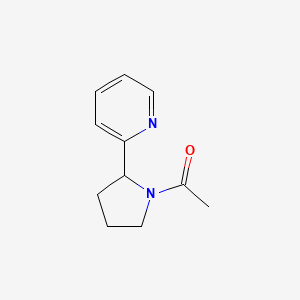

![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)
![8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid](/img/structure/B15054174.png)

